4-(fluoromethyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
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Overview
Description
4-(fluoromethyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a benzoyl group attached to a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(fluoromethyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multi-step organic synthesis. A common route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation.
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including reductive amination.
Introduction of the fluoromethyl group: This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The fluoromethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
4-(fluoromethyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The fluoromethyl group could enhance binding affinity or selectivity, while the pyrazole and piperidine rings might contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
- 4-(methyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
Uniqueness
The presence of the fluoromethyl group distinguishes 4-(fluoromethyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine from its analogs. Fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to unique biological activities.
Properties
Molecular Formula |
C16H18FN3O |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
InChI |
InChI=1S/C16H18FN3O/c17-12-13-5-9-19(10-6-13)16(21)14-3-1-4-15(11-14)20-8-2-7-18-20/h1-4,7-8,11,13H,5-6,9-10,12H2 |
InChI Key |
JFWPOLPSGULSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Origin of Product |
United States |
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